Methyl 6-Methoxy-2-naphthylacetate-d6
Description
Significance of Deuterated Analogs in Mechanistic and Methodological Investigations
The use of deuterated analogs—molecules where one or more hydrogen atoms are replaced by deuterium (B1214612)—offers two primary advantages in scientific research: investigating reaction mechanisms and improving analytical methodologies.
One of the key applications is leveraging the "kinetic isotope effect" (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to breaking a C-H bond at the same position. musechem.com By strategically placing deuterium at sites of metabolic activity, researchers can slow down the metabolism of a drug, which can help in understanding metabolic pathways and developing more stable pharmaceutical compounds. nih.gov This effect is a cornerstone of mechanistic studies, providing evidence for bond-breaking steps in enzymatic and chemical reactions.
In analytical chemistry, deuterated compounds are invaluable as internal standards, particularly in quantitative analysis using mass spectrometry. texilajournal.com An ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte (the substance being measured) but is distinguishable by the analytical instrument. lcms.cz Deuterated analogs fit this role perfectly. They co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer, but have a different mass-to-charge ratio (m/z), allowing for separate detection. texilajournal.com This allows them to compensate for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantitative measurements. texilajournal.comlcms.cz
Overview of Methyl 6-Methoxy-2-naphthylacetate-d6 as a Specialized Research Tool
This compound is a deuterated analog of Methyl 6-Methoxy-2-naphthylacetate. The non-deuterated parent compound is the methyl ester of 6-Methoxy-2-naphthylacetic acid (6-MNA), which is the primary active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone. nih.gov The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium.
The principal application of this compound is as an internal standard for quantitative bioanalytical studies. nih.govresearchgate.net When researchers need to measure the concentration of Nabumetone's active metabolite (6-MNA) or its methyl ester in biological samples like plasma or urine, they add a known quantity of the deuterated standard to the sample. nih.govresearchgate.net Because the deuterated version behaves identically during the extraction and analysis process but is detected at a different mass, it serves as a reliable reference point. This ensures that any loss of analyte during sample workup or fluctuations in the mass spectrometer's signal affects both the analyte and the standard equally, allowing for highly accurate quantification.
The properties of this compound make it a specialized and essential tool for pharmacokinetic studies, bioequivalence trials, and other research focused on the metabolism and disposition of Nabumetone. nih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₈D₆O₃ |
| Isotopic Purity | Typically ≥98% |
| Deuterium Incorporation | 6 Deuterium atoms |
| Application | Internal standard for mass spectrometry |
Table 2: Comparison of Analyte and Deuterated Internal Standard
| Feature | Methyl 6-Methoxy-2-naphthylacetate (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₁₄H₁₄O₃ | C₁₄H₈D₆O₃ |
| Molecular Weight | ~230.26 g/mol | ~236.30 g/mol |
| Retention Time (LC) | Identical | Identical |
| Ionization Efficiency (MS) | Nearly Identical | Nearly Identical |
| Mass-to-Charge Ratio (m/z) | Lower | Higher (distinguishable) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
236.30 g/mol |
IUPAC Name |
trideuteriomethyl 2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetate |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3/i1D3,2D3 |
InChI Key |
NWIMPGMAVYLECN-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation into Methyl 6 Methoxy 2 Naphthylacetate
Strategies for Deuterium (B1214612) Introduction into the Naphthalene (B1677914) Ring and Ester Moietyorganicchemistrytutor.com
The incorporation of deuterium into a molecule like Methyl 6-methoxy-2-naphthylacetate can be achieved through various strategies that target either the robust aromatic system or the more reactive ester portion. researchgate.net These approaches range from building the molecule with deuterated starting materials to direct hydrogen-deuterium exchange on the final compound. princeton.edu
Directed Deuteration of the Naphthalene Core
Targeting the naphthalene core for deuteration often involves multi-step synthetic sequences or advanced catalytic methods. One common strategy involves the preparation of a Grignard reagent from a halogenated naphthalene derivative. organicchemistrytutor.com This process typically begins with the introduction of a halogen, such as bromine, at a specific position on the naphthalene ring through electrophilic aromatic substitution. The resulting aryl halide is then reacted with magnesium to form the Grignard reagent, which is subsequently quenched with a deuterium source like deuterated water (D₂O) to replace the magnesium halide with a deuterium atom. organicchemistrytutor.comyoutube.com
Another powerful technique is transition metal-catalyzed hydrogen isotope exchange (HIE). researchgate.netnih.gov This method allows for the direct replacement of C-H bonds with C-D bonds, often with high selectivity. Catalysts based on iridium, ruthenium, or palladium can activate specific C-H bonds on the aromatic ring, facilitating exchange with a deuterium source, which can be deuterium gas (D₂) or a deuterated solvent. snnu.edu.cn This approach is highly valued for its efficiency and applicability in the late-stage functionalization of complex molecules. snnu.edu.cn
Site-Specific Deuteration of the Acetate (B1210297) Ester
Introducing deuterium into the acetate moiety can be accomplished through two primary routes. The first, a "synthetic approach," involves using a deuterated building block from the outset. For instance, the ester can be synthesized using deuterated methylating agents or derivatives of deuterated acetic acid, such as trideuteromethyl iodide (CD₃I) or acetyl-d₃ chloride. This ensures that the resulting ester group contains the desired number of deuterium atoms at a specific location. princeton.edu
The second route involves hydrogen-deuterium exchange on the pre-formed acetate group. The α-protons of the acetate moiety are acidic and can be exchanged for deuterium under basic or acidic conditions using a deuterated solvent like D₂O or methanol-d₄. arkat-usa.org The efficiency of this exchange can be enhanced by catalysts that facilitate the formation of an enol or enolate intermediate, which is then deuterated. nih.govacs.org This method allows for the introduction of deuterium at a specific site on the side chain after the main molecular scaffold has been assembled. nih.gov
Isotopic Labeling Techniques for Preparing Methyl 6-Methoxy-2-naphthylacetate-d6 and Related Analogsrsc.org
Isotopic labeling is a technique used to track an isotope through a reaction or metabolic pathway. wikipedia.org The preparation of this compound and its analogs, such as deuterated Naproxen, employs a range of these techniques that combine the strategies of ring and side-chain deuteration. The specific placement of deuterium atoms is crucial for applications like mechanistic studies or altering a drug's metabolic profile. researchgate.netnih.gov
The synthesis of a multi-deuterated compound like the -d6 analog often requires a combination of methods. For example, the naphthalene core might be deuterated at specific positions using HIE, followed by the attachment of a pre-deuterated acetate side chain. Alternatively, a fully formed, non-deuterated molecule can undergo multiple, selective HIE reactions under different conditions to achieve the desired labeling pattern. The development of site-selective deuteration methods is critical for minimizing unnecessary isotopic effects and optimizing the properties of drug candidates. researchgate.net
Optimization of Deuterium Exchange and Incorporation Efficiency in Synthesisrsc.org
Achieving a high level of deuterium incorporation is essential for the utility of the labeled compound. The efficiency of deuterium exchange reactions is influenced by several factors, including the choice of catalyst, the deuterium source, and the reaction conditions. aip.org
Optimizing these parameters is a key part of the synthetic protocol. For instance, in catalyst-mediated HIE, the choice of metal and ligands can dramatically affect the rate and selectivity of deuterium incorporation. snnu.edu.cn Reaction conditions such as temperature and pressure are also fine-tuned; higher temperatures can increase reaction rates but may lead to reduced selectivity or decomposition. nih.gov The concentration and nature of the deuterium source (e.g., D₂O, D₂ gas, or deuterated solvents like DMSO-d₆) also play a critical role in driving the equilibrium of the exchange reaction toward the desired deuterated product. acs.org In some cases, processes that remove the protium (B1232500) (hydrogen) from the system before introducing the deuterium source can enhance incorporation efficiency. aip.org
Below is a table summarizing key factors that can be optimized to improve deuterium incorporation:
| Factor | Description | Potential Impact on Efficiency |
| Catalyst System | Choice of transition metal (e.g., Ir, Pd, Ru) and associated ligands. | Can significantly improve reaction rate and site-selectivity. |
| Deuterium Source | Type and concentration of the deuterium donor (e.g., D₂O, D₂ gas, deuterated solvents). | A high concentration of the deuterium source can drive the reaction equilibrium towards the product. |
| Temperature | The temperature at which the reaction is conducted. | Higher temperatures can increase reaction rates but may decrease selectivity. |
| Reaction Time | The duration of the deuteration reaction. | Longer reaction times can lead to higher levels of deuterium incorporation but may also increase side reactions. |
| Solvent | The reaction medium used. | The solvent can affect catalyst activity and substrate solubility, influencing the overall reaction efficiency. |
Advanced Purification and Isotopic Purity Assessment in Synthetic Protocols
Following synthesis, the deuterated compound must be purified and its isotopic purity rigorously assessed. Standard purification methods, such as column chromatography, are employed to remove chemical impurities. researchgate.net However, assessing the isotopic composition requires specialized analytical techniques. rsc.org
High-Resolution Mass Spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a primary tool for this purpose. nih.gov It can distinguish between molecules with different numbers of deuterium atoms (isotopologues) based on their precise mass-to-charge ratios. By analyzing the relative abundances of the ion peaks corresponding to the non-deuterated, partially deuterated, and fully deuterated species, the isotopic purity and the percentage of deuterium incorporation can be accurately calculated. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information. rsc.org ¹H NMR is used to confirm the position of deuteration by observing the disappearance or reduction of signals at specific sites. Conversely, ²H NMR can directly detect the deuterium nuclei, confirming their location on the molecular structure. Together, HR-MS and NMR provide a comprehensive evaluation of both the chemical and isotopic purity of the synthesized this compound. rsc.orgresearchgate.net
The following table compares the primary methods for assessing isotopic purity:
| Technique | Information Provided | Advantages |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution (e.g., % d0, d1, d2...), average deuterium incorporation, and isotopic enrichment. nih.gov | High sensitivity, rapid analysis, requires very small sample amounts. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Precise location of deuterium atoms, relative isotopic purity at specific sites, and structural integrity of the molecule. rsc.org | Provides detailed structural information and confirms the position of the isotopic label. |
Role in Advanced Analytical Chemistry and Quantitative Method Development
Development of High-Precision Quantitative Methodologies with Deuterated Standards
The use of deuterated internal standards like Methyl 6-Methoxy-2-naphthylacetate-d6 is a cornerstone of modern quantitative analysis. By introducing a known quantity of the deuterated standard into a sample, analysts can accurately determine the concentration of the unlabeled analyte, even in the presence of sample loss during preparation or fluctuations in instrument response.
Applications in Liquid Chromatography-Mass Spectrometry (LC-MS)
In the realm of pharmaceutical analysis and bioequivalence studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely employed technique. A validated LC-MS/MS method for the determination of 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of Nabumetone, in human plasma highlights the importance of precise quantification. nih.gov While the published method uses a different internal standard, the application of this compound in such an assay would be highly advantageous.
The deuterated standard would co-elute with the non-deuterated analyte under identical chromatographic conditions but would be distinguished by the mass spectrometer due to its higher mass-to-charge ratio (m/z). This co-elution is crucial for compensating for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 6-Methoxy-2-naphthylacetic acid using this compound
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile and water with formic acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Analyte Transition (m/z) | 229.1 → 185.1 |
| Internal Standard Transition (m/z) | 235.1 → 191.1 |
This table presents hypothetical yet representative parameters for an LC-MS/MS method.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of compounds like Methyl 6-Methoxy-2-naphthylacetate, a derivatization step is often required to increase their volatility and thermal stability.
In a GC-MS method, this compound would serve a similar purpose as in LC-MS. It would be subjected to the same derivatization and chromatographic conditions as the analyte. Any variability in the derivatization reaction efficiency or injection volume would affect both the analyte and the internal standard equally, allowing for accurate correction and quantification.
Enhancing Analytical Specificity and Sensitivity through Isotopic Labeling
Isotopic labeling with deuterium (B1214612) significantly enhances the specificity of mass spectrometric detection. The mass difference between this compound and its non-deuterated analog allows the mass spectrometer to selectively monitor the ions corresponding to each compound, even if they are not perfectly separated chromatographically. This reduces the likelihood of interference from other co-eluting compounds in the sample matrix.
Furthermore, the use of a stable isotope-labeled internal standard can improve the sensitivity of an assay. By providing a stable and predictable signal, the internal standard allows for the reliable detection and quantification of the analyte even at low concentrations, where the signal-to-noise ratio may be a limiting factor.
Minimizing Matrix Effects and Improving Robustness in Complex Sample Analysis
Matrix effects are a significant challenge in the analysis of complex samples such as plasma, urine, and tissue extracts. nih.gov These effects, caused by the co-eluting endogenous components of the matrix, can lead to ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration. scilit.comeijppr.com
The use of a stable isotope-labeled internal standard like this compound is widely regarded as the most effective way to compensate for matrix effects. nih.govresearchgate.netnih.gov Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized, leading to more accurate and robust results.
Table 2: Hypothetical Data on Matrix Effect Compensation
| Sample Matrix | Analyte Response (without IS) | Analyte Response (with d6-IS) | Calculated Concentration (without IS) | Calculated Concentration (with d6-IS) |
| Plasma Lot 1 | 85,000 | 98,000 | 8.5 ng/mL | 10.1 ng/mL |
| Plasma Lot 2 | 72,000 | 83,000 | 7.2 ng/mL | 10.2 ng/mL |
| Plasma Lot 3 | 95,000 | 110,000 | 9.5 ng/mL | 9.9 ng/mL |
This table illustrates how a deuterated internal standard can correct for variability in analyte response due to matrix effects across different sample lots, leading to more consistent and accurate concentration measurements.
Application in Impurity Profiling and Reference Material Certification
The synthesis and manufacturing of active pharmaceutical ingredients (APIs) like Nabumetone can result in the formation of various impurities. synzeal.com Regulatory agencies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product.
This compound can be used as an internal standard for the development of validated analytical methods for the quantification of related impurities in Nabumetone. Its use would ensure the accuracy and reliability of the impurity profiling data.
Furthermore, isotopically labeled compounds are essential in the preparation of certified reference materials (CRMs). A CRM is a standard of high purity and well-characterized properties that is used to calibrate analytical instruments and validate analytical methods. This compound, with its known isotopic enrichment and chemical purity, is a suitable candidate for use as or in the certification of reference materials for the analysis of Nabumetone and its metabolites.
Spectroscopic and Mass Spectrometric Characterization of Deuterated Naphthylacetate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure and for confirming the position of isotopic labels. rsc.org Both proton (¹H) and deuterium (B1214612) (²H) NMR are leveraged to provide a complete picture of the deuterated molecule.
Proton NMR (¹H NMR) Analysis of Deuterium Substitution Effects
¹H NMR spectroscopy is highly sensitive to the chemical environment of protons within a molecule. When a proton is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum disappears. This absence is a primary indicator of successful deuteration at a specific site.
For Methyl 6-Methoxy-2-naphthylacetate-d6, the deuterium labels are typically on the methoxy (B1213986) group and the acetyl methyl group. In the ¹H NMR spectrum of the non-deuterated analog, these protons would give rise to distinct singlet peaks. In the deuterated version, the intensity of these signals is significantly diminished or entirely absent, confirming the substitution. The remaining protons on the naphthalene (B1677914) ring system would still be observable, and their chemical shifts and coupling patterns can confirm that the core molecular structure remains intact post-synthesis. rsc.org
Table 1: Comparison of Expected ¹H NMR Signals
| Proton Group | Expected Signal in Non-Deuterated Compound | Expected Signal in d6-Compound |
|---|---|---|
| Naphthyl Protons | Multiplets (aromatic region) | Multiplets (aromatic region) |
| Methylene (-CH₂-) | Singlet | Singlet |
| Methoxy (-OCH₃) | Singlet | Absent or significantly reduced |
Deuterium NMR (²H NMR) for Site-Specific Labeling Confirmation
While ¹H NMR confirms the absence of protons, Deuterium NMR (²H or D NMR) directly observes the deuterium nuclei, providing definitive proof of the location of the isotopic label. wikipedia.org Since the natural abundance of deuterium is very low (about 0.016%), a strong signal in the ²H NMR spectrum is clear evidence of isotopic enrichment. wikipedia.org
The ²H NMR spectrum of this compound would show distinct peaks corresponding to the deuterated positions. The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the assignment of signals to the specific deuterated functional groups (e.g., the methoxy and methyl ester groups). This technique is invaluable for verifying the effectiveness and site-specificity of the deuteration process. wikipedia.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for assessing the degree of isotopic enrichment. rsc.org By providing a highly accurate mass measurement, HRMS can distinguish between molecules with very similar masses.
For this compound, HRMS is used to confirm the incorporation of six deuterium atoms. The molecular weight of the deuterated compound will be higher than its non-deuterated counterpart by the mass difference between six deuterium atoms and six hydrogen atoms. HRMS analysis of the molecular ion peak cluster allows for the calculation of the isotopic purity and distribution (i.e., the percentage of molecules containing d0, d1, d2, etc.). This quantitative assessment of isotopic fidelity is crucial for applications that rely on a precise degree of labeling. rsc.orgnih.gov
Table 2: Expected Mass Data for Methyl 6-Methoxy-2-naphthylacetate
| Compound | Molecular Formula | Exact Mass (Monoisotopic) |
|---|---|---|
| Non-deuterated | C₁₄H₁₄O₃ | 230.0943 u |
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of the associated bonds.
Specifically, the stretching and bending frequencies of C-D bonds are observed at lower wavenumbers compared to their corresponding C-H bonds due to the increased mass of deuterium. In the FTIR and Raman spectra of this compound, new bands corresponding to C-D vibrations would appear, while the intensity of the C-H vibrational bands associated with the methoxy and methyl acetate (B1210297) groups would decrease. For instance, C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, whereas C-D stretching vibrations are found at approximately 2100-2200 cm⁻¹. This shift provides clear evidence of deuteration. researchgate.net
Advanced Hyphenated Spectroscopic Techniques for Comprehensive Characterization
For a comprehensive analysis, especially when dealing with complex mixtures or biological matrices, hyphenated techniques are often employed. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) combine the separation power of chromatography with the detection capabilities of mass spectrometry. nih.govdoi.org
An LC-HRMS method, for example, would first separate the this compound from any non-deuterated starting material or other impurities. nih.gov The subsequent HRMS analysis would then provide accurate mass data for the purified compound, confirming both its identity and isotopic enrichment in a single, efficient workflow. rsc.org These hyphenated methods are essential for ensuring the purity and quality of the final deuterated product.
Future Research Directions and Emerging Applications of Deuterated Naphthylacetates
Exploration in Novel Catalytic and Reaction Mechanism Studies
The use of deuterated compounds is a cornerstone in the elucidation of reaction mechanisms, primarily through the study of the kinetic isotope effect (KIE). acs.orgnumberanalytics.com The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. numberanalytics.com The C-D bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. scielo.org.mxnih.gov Consequently, if a C-H bond cleavage is part of the rate-determining step of a reaction, substituting hydrogen with deuterium (B1214612) will slow the reaction down. numberanalytics.comnumberanalytics.com
Methyl 6-Methoxy-2-naphthylacetate-d6 can serve as an invaluable probe in catalytic research. By comparing its reaction rates in various catalytic systems against its non-deuterated counterpart, researchers can gain deep insights into the reaction pathway. numberanalytics.com A significant KIE would indicate that the cleavage of a C-H bond at the deuterated position is crucial to the slowest step of the reaction. numberanalytics.com This information is vital for:
Validating Proposed Mechanisms: The presence or absence of a KIE can help confirm or refute a hypothesized reaction pathway. acs.orgosti.gov
Identifying Rate-Determining Steps: Pinpointing the slowest step in a catalytic cycle is essential for optimizing reaction conditions, such as temperature, pressure, and catalyst choice. numberanalytics.comnumberanalytics.com
Future studies could involve using this compound to investigate enzymatic reactions, such as those catalyzed by cytochrome P450, or in the development of novel synthetic methodologies where C-H activation is a key step. researchgate.net
Potential as Probes in Systems Biology and Multi-Omics Research
Stable isotope labeling is a powerful technique in systems biology and multi-omics (genomics, proteomics, metabolomics) research for tracing the metabolic fate of molecules within a biological system. pharmiweb.comnumberanalytics.combiosyn.com Since deuterium is non-radioactive and behaves chemically similarly to hydrogen, deuterated compounds like this compound are ideal tracers. clearsynth.comsimsonpharma.com
When introduced to cells or organisms, these labeled compounds can be tracked using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scielo.org.mxnumberanalytics.com The mass difference between the deuterated and non-deuterated versions allows for their clear distinction and quantification. pharmaffiliates.com
Emerging applications in this field include:
Metabolite Identification and Quantification: In metabolomics, deuterated compounds serve as excellent internal standards for mass spectrometry. scielo.org.mx By adding a known quantity of this compound to a sample, the precise amount of its endogenous, non-deuterated form can be calculated, a method known as isotope dilution mass spectrometry. numberanalytics.com
Pathway Discovery and Flux Analysis: Researchers can follow the deuterium label as the parent compound is metabolized, allowing for the identification of novel metabolites and the elucidation of new biochemical pathways. biosyn.comnih.gov This technique, known as metabolic flux analysis, provides a dynamic view of cellular metabolism. numberanalytics.com
Proteomics and Protein Turnover: While less direct, deuterated precursors can be used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to study protein synthesis and degradation rates, providing a comprehensive view of the proteome's dynamics. nih.gov
The use of this compound in these areas could help unravel the complex metabolic network associated with naphthylacetic acid derivatives, which are related to non-steroidal anti-inflammatory drugs (NSAIDs). pharmiweb.comgabarx.com
Advancements in Automated Synthesis and Isotopic Labeling Technologies
The growing demand for deuterated compounds across various scientific disciplines has spurred innovation in isotopic labeling technologies. simsonpharma.comresearchgate.net Traditional methods for synthesizing deuterated molecules can be complex and time-consuming. thalesnano.com However, recent advancements are making the process more efficient, selective, and accessible.
Future research directions in this area are focused on:
Novel Catalytic Methods: The development of new catalysts, including photocatalysts and enzymes, allows for the selective incorporation of deuterium into specific molecular positions under mild conditions. researchgate.netnih.govnih.gov This avoids harsh reagents and multistep syntheses.
Automated Synthesis Platforms: Automation is revolutionizing medicinal chemistry by increasing the efficiency, precision, and throughput of chemical synthesis. oxfordglobal.com Integrating isotopic labeling into automated platforms could enable the rapid generation of libraries of deuterated compounds for screening purposes. This would accelerate the discovery of molecules with optimized properties. oxfordglobal.com
Enzymatic Deuteration: Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity and activity under environmentally friendly conditions. nih.gov Engineering enzymes to catalyze deuteration reactions is a promising avenue for producing complex deuterated molecules that are difficult to synthesize using conventional chemistry. nih.gov
These technological advancements will facilitate the broader availability and application of compounds like this compound for research.
Integration into Advanced Drug Discovery and Development Research Tools (pre-clinical, non-human focus)
One of the most significant emerging applications for deuterated compounds is in preclinical drug discovery and development. nih.govpharmaceutical-technology.com The substitution of hydrogen with deuterium at strategic positions in a drug candidate molecule can profoundly alter its metabolic profile, a concept known as the "deuterium effect". nih.govresearchgate.net This is due to the KIE, which can slow down metabolic reactions that involve the cleavage of the C-D bond. nih.govsci-hub.se
The potential benefits of this approach, which could be explored using deuterated naphthylacetates in preclinical models, include:
Improved Pharmacokinetic Properties: By reducing the rate of metabolism, particularly first-pass metabolism in the liver, deuteration can increase a drug's half-life and bioavailability. gabarx.comaquigenbio.com This could potentially lead to lower or less frequent dosing.
Enhanced Efficacy: By increasing the exposure of the parent drug, deuteration may enhance its therapeutic effect. nih.gov
This compound serves as a model compound for investigating these principles. Its non-deuterated parent structure is related to the active metabolite of Nabumetone, a non-selective COX inhibitor. pharmiweb.com Preclinical studies comparing the metabolism, pharmacokinetics, and toxicity of the deuterated and non-deuterated versions could provide valuable data for the design of next-generation anti-inflammatory agents with improved properties. nih.govaquigenbio.com
Data Tables
Table 1: Comparison of Physicochemical Properties: H vs. D
| Property | Hydrogen (¹H) | Deuterium (²H or D) | Implication for this compound |
| Isotope Stability | Stable | Stable, Non-radioactive | Suitable for use as a tracer in biological systems without radiological concerns. clearsynth.com |
| Atomic Mass (amu) | ~1.008 | ~2.014 | Allows for easy differentiation from non-deuterated isotopologues by mass spectrometry. pharmaffiliates.com |
| C-Isotope Bond Strength | Weaker | Stronger (6-10 times more stable) | Leads to a slower rate of reactions involving C-D bond cleavage (Kinetic Isotope Effect). nih.gov |
| Natural Abundance | ~99.985% | ~0.015% | Synthetically incorporated for use as a research tool. scielo.org.mx |
Q & A
Basic: What is the recommended synthetic pathway for Methyl 6-Methoxy-2-naphthylacetate-d6?
Answer:
The synthesis typically involves esterification of 6-Methoxy-2-naphthylacetic acid (precursor) with deuterated methanol (CD₃OD) under acidic catalysis. Key steps include:
- Deuterated reagent use : CD₃OD ensures incorporation of deuterium at the methyl ester group.
- Catalysis : Concentrated sulfuric acid or HCl gas may be used to drive esterification .
- Purification : Column chromatography or recrystallization to isolate the deuterated product.
Validation via ¹H NMR (loss of methyl proton signal) and MS (mass shift +6 Da) confirms deuteration .
Basic: How is isotopic purity assessed for this compound?
Answer:
Isotopic purity is evaluated using:
- High-Resolution Mass Spectrometry (HRMS) : Detects mass shifts (+6 Da) and quantifies deuterium incorporation.
- ¹³C NMR : Confirms absence of residual non-deuterated methyl groups.
- Isotopic Ratio Analysis : LC-MS/MS with stable isotope dilution to compare against non-deuterated analogs .
Advanced: How does deuteration impact the stability of this compound under varying pH conditions?
Answer:
Deuteration may alter hydrolysis kinetics due to the kinetic isotope effect. Methodological steps include:
- Accelerated Stability Studies : Incubate the compound at pH 2–12 (using HCl/NaOH buffers) at 40–60°C.
- Kinetic Analysis : Monitor degradation via HPLC-UV and compare rate constants (k) with non-deuterated analogs.
Deuterated esters generally exhibit slower hydrolysis in acidic conditions but comparable stability in neutral/basic media .
Advanced: How can researchers resolve spectral overlaps when using this compound as an internal standard in LC-MS?
Answer:
- Chromatographic Optimization : Use a C18 column with a gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate deuterated and non-deuterated forms.
- Mass Spectrometric Parameters : Employ selective ion monitoring (SIM) at m/z corresponding to [M+D₆]+ ions.
- Data Processing : Apply deconvolution algorithms to distinguish co-eluting isotopic peaks .
Basic: What are common impurities in synthesized this compound, and how are they quantified?
Answer:
Common impurities include:
- Residual non-deuterated ester : Detected via LC-MS (mass difference of -6 Da).
- Acid precursor (6-Methoxy-2-naphthylacetic acid) : Quantified using HPLC with a C18 column and UV detection at 254 nm.
- Solvent residues : GC-MS headspace analysis.
Reference standards (e.g., MM0153.06 in ) are used for calibration .
Advanced: How can contradictory data on deuteration efficiency be addressed?
Answer:
Contradictions may arise from incomplete deuteration or proton exchange. Mitigation strategies:
- Reaction Optimization : Increase CD₃OD stoichiometry, extend reaction time, or use molecular sieves to absorb water.
- Post-Synthesis Analysis : Store samples in deuterated solvents (e.g., DMSO-d₆) to prevent H/D exchange.
- Error Tracing : Replicate synthesis and compare HRMS/NMR data across batches .
Advanced: What experimental design considerations are critical for metabolic tracing studies using this compound?
Answer:
- Dosing Strategy : Administer deuterated compound alongside non-deuterated controls to track metabolic flux.
- Sample Preparation : Use solid-phase extraction (SPE) to isolate metabolites from biological matrices.
- Analytical Workflow : LC-HRMS with targeted MS² to identify deuterated metabolites (e.g., sulfate conjugates, as in ) .
Basic: What are the best practices for storing this compound to prevent deuterium loss?
Answer:
- Temperature : Store at -20°C in airtight, amber vials.
- Solvent : Dissolve in deuterated solvents (e.g., CDCl₃) to minimize proton exchange.
- Moisture Control : Use desiccants or nitrogen blankets to avoid hydrolysis .
Advanced: How can researchers validate the absence of isotopic scrambling in this compound?
Answer:
- Isotopic Labeling Specificity : Synthesize the compound with site-specific deuterium (e.g., methyl group only) and analyze via ²H NMR.
- Stability Testing : Monitor deuterium distribution after prolonged storage using HRMS/MS² fragmentation patterns.
- Cross-Validation : Compare with synthetic standards of known deuteration patterns .
Advanced: What statistical methods are recommended for analyzing dose-response data involving this compound in pharmacokinetic studies?
Answer:
- Non-Linear Regression : Fit data to a one-compartment model using software like Phoenix WinNonlin.
- Bootstrap Resampling : Assess parameter uncertainty (e.g., AUC, Cmax).
- ANOVA : Compare deuterated vs. non-deuterated metabolite half-lives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
